

Spectroscopic Characterization of 7-Fluoro-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: 7-Fluoro-1-indanone

Cat. No.: B1273118

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This guide provides an in-depth overview of the spectroscopic data for **7-Fluoro-1-indanone** (CAS No. 651735-59-0), a fluorinated derivative of 1-indanone. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Chemical Structure and Properties

- IUPAC Name: 7-fluoro-2,3-dihydro-1H-inden-1-one[1]
- Molecular Formula: C₉H₇FO[1][2][3][4]
- Molecular Weight: 150.15 g/mol [1][2][3][4]

The structure of **7-Fluoro-1-indanone** consists of a benzene ring fused to a five-membered ring containing a ketone group, with a fluorine atom substituted at the 7-position of the aromatic ring.

Spectroscopic Data

The following sections present the key spectroscopic data for **7-Fluoro-1-indanone**.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
2.67-2.80	m (multiplet)	-	2H	-CH ₂ - (Position 2)
3.2	t (triplet)	5.9	2H	-CH ₂ - (Position 3)
7.0	t (triplet)	8.5	1H	Aromatic H
7.3	d (doublet)	7.6	1H	Aromatic H
7.6	m (multiplet)	-	1H	Aromatic H

Solvent: CDCl₃,

Frequency: 300

MHz[3][4]

¹³C NMR Data

While specific experimental ¹³C NMR data for **7-Fluoro-1-indanone** is not readily available in the surveyed literature, the expected chemical shifts can be predicted based on the structure and data from analogous indanone derivatives. The carbonyl carbon is expected to be the most deshielded, appearing significantly downfield. Aromatic carbons will resonate in the typical aromatic region, with those bonded to fluorine showing characteristic splitting.

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~25-30	C-2
~35-40	C-3
~115-140	Aromatic C-H
~140-165 (doublet)	Aromatic C-F & C-quaternary
>190 (doublet)	C-1 (C=O)

An experimental IR spectrum for **7-Fluoro-1-indanone** is not available in the cited sources. However, the characteristic absorption bands can be predicted based on its functional groups.

Predicted Wavenumber (cm^{-1})	Vibration Type	Functional Group
>3000	C-H Stretch	Aromatic
<3000	C-H Stretch	Aliphatic (-CH ₂ -)
~1720-1700	C=O Stretch (strong)	Ketone (conjugated)
~1600-1450	C=C Stretch	Aromatic Ring
~1250-1000	C-F Stretch	Aryl-Fluoride

The mass spectrum would confirm the molecular weight of the compound. The molecular ion peak (M^+) is expected at an m/z corresponding to the molecular weight.

m/z Value	Interpretation
150	Molecular Ion $[\text{M}]^+$
122	$[\text{M}-\text{CO}]^+$
95	Further fragmentation

Experimental Protocols

Specific experimental procedures for the spectroscopic analysis of **7-Fluoro-1-indanone** are not detailed in the literature. Therefore, general standard operating procedures for the analysis of a solid organic compound are provided below.

- Sample Preparation: Weigh approximately 5-10 mg of **7-Fluoro-1-indanone**.^[5] Dissolve the sample in 0.7-1.0 mL of a deuterated solvent, such as deuteriochloroform (CDCl_3), inside a small vial.^[5]
- Transfer: Once fully dissolved, transfer the solution into a clean, undamaged 8-inch NMR tube using a pipette.^[5] Ensure the solution is clear and free of any solid particles.^[5] The sample height in the tube should be approximately 4.5 cm.^[5]
- Data Acquisition: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Instrument Setup: Configure the experiment parameters. For a routine ^{13}C spectrum, a 30° pulse angle and a 4-second acquisition time are often recommended for compounds in this molecular weight range.^[6]
- Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.
- Spectrum Acquisition: Acquire the ^1H and ^{13}C NMR spectra. ^1H spectra are typically acquired quickly (a single scan may suffice for a concentrated sample), while ^{13}C spectra often require multiple scans to achieve a good signal-to-noise ratio.^[7]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

For a solid sample like **7-Fluoro-1-indanone**, the thin solid film or Attenuated Total Reflectance (ATR) methods are common.

Thin Solid Film Method:

- Sample Preparation: Dissolve a small amount (a few mg) of the solid in a volatile organic solvent like methylene chloride or acetone.^[8]

- Film Deposition: Place a drop of the resulting solution onto a single salt plate (e.g., NaCl or KBr).[8][9]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8]
- Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]

Attenuated Total Reflectance (ATR) Method:

- Background Scan: Ensure the ATR crystal (e.g., ZnSe) is clean and run a background spectrum.
- Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
- Pressure Application: Lower the press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the IR spectrum of the sample.
- Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile solid, this can be done via a direct insertion probe which is heated to vaporize the sample into the vacuum of the ion source.[10][11]
- Ionization: Bombard the vaporized sample molecules with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[10][12]
- Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral pieces.[10]
- Acceleration: Accelerate the positively charged ions out of the ion source using an electric field.[12]
- Mass Analysis: Pass the ion beam through a magnetic or electric field (the mass analyzer), which deflects the ions based on their mass-to-charge (m/z) ratio. Lighter ions are deflected

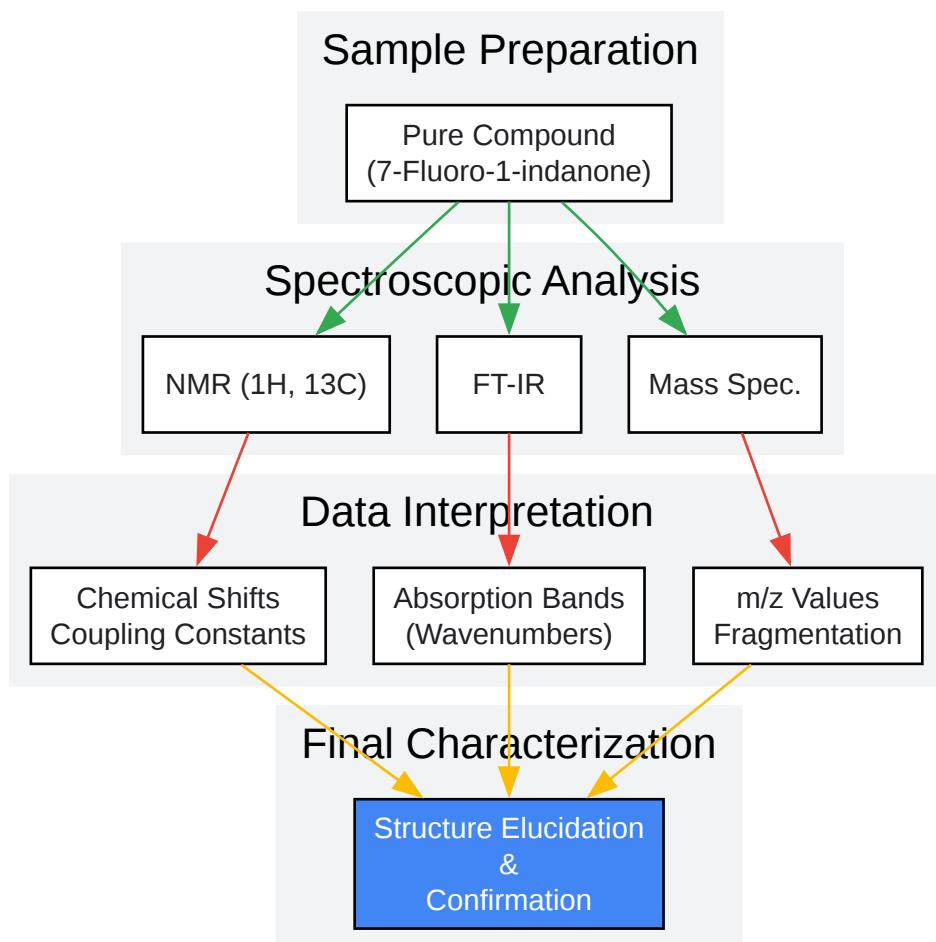
more than heavier ones.[11][12]

- Detection: A detector records the abundance of ions at each m/z value. The resulting plot of ion abundance versus m/z is the mass spectrum.[11]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as **7-Fluoro-1-indanone**.

Workflow for Spectroscopic Characterization



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Caption: General workflow for the spectroscopic analysis of a pure chemical compound.

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